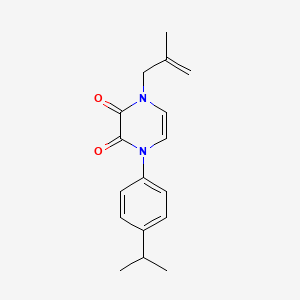

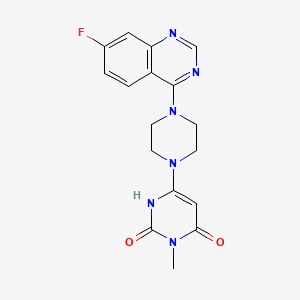

![molecular formula C24H17N3O2S B2679762 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-21-9](/img/structure/B2679762.png)

2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one, commonly referred to as K252a, is a natural product that was first isolated from the fermentation broth of the Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been widely used in scientific research for its ability to selectively inhibit specific kinase activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Biginelli Compounds Synthesis: Research by Kappe and Roschger (1989) involved the synthesis and reactions of Biginelli compounds, which are derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, closely related to the compound . Their study focused on methylation, acylation, and the synthesis of various heterocyclic compounds from these derivatives (Kappe & Roschger, 1989).

- Catalyst-Free Synthesis: Brahmachari and Nayek (2017) developed a catalyst-free method for synthesizing various 2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives under ambient conditions. This research contributes to the efficient and eco-friendly synthesis of related compounds (Brahmachari & Nayek, 2017).

Biological Activities

- Anti-Inflammatory Activities: A study by Tozkoparan et al. (1999) synthesized and tested thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to the compound in focus, for their anti-inflammatory activities. They found that certain compounds exhibited moderate anti-inflammatory activity (Tozkoparan et al., 1999).

Pharmaceutical Applications

- Synthesis of Antimicrobial Agents: Kumar et al. (2011) synthesized 2,3-disubstituted quinazoline-4(3H)-ones, which are structurally related to the queried compound, and evaluated their antimicrobial potential. The compounds showed potent inhibitory action against various bacterial strains and also demonstrated significant antioxidant potential (Kumar et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel: Yadav et al. (2015) investigated the effect of spiropyrimidinethiones, related to the compound , on corrosion inhibition of mild steel. The study provided insights into the protective properties of these compounds in industrial applications (Yadav et al., 2015).

Propiedades

IUPAC Name |

2-phenacylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-26-21-18-13-7-8-14-19(18)25-22(21)23(29)27(24)17-11-5-2-6-12-17/h1-14,25H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUDJNCHFWBOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

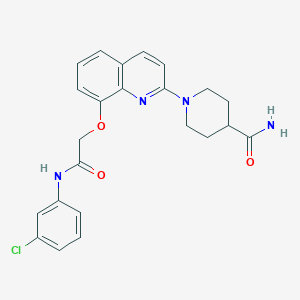

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2679679.png)

![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)

![N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide](/img/structure/B2679686.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2679692.png)

![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)

![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)

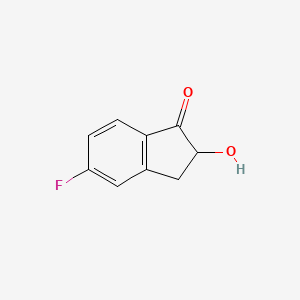

![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)

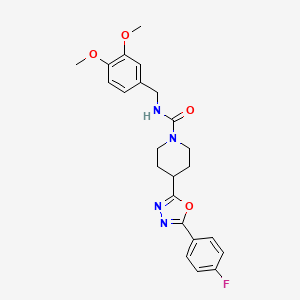

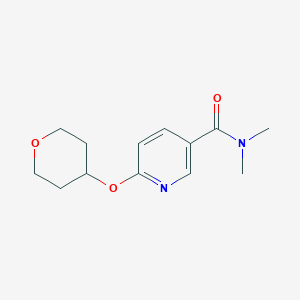

![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)